
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a chemical compound that belongs to the family of cyclohexadienones. It is also known as MCD ketone or MCDK. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. In
Mécanisme D'action
The mechanism of action of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of a carbonyl group and a double bond in its structure. It can also act as a chelating agent in metal-catalyzed reactions due to the presence of a cyclic diene system.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. However, studies have shown that it exhibits low toxicity and does not cause any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone in lab experiments is its ease of synthesis and purification. It is also relatively inexpensive compared to other building blocks used in organic synthesis. However, one of the limitations is its low solubility in water, which makes it difficult to use in aqueous reactions.
Orientations Futures
There are several future directions for the research on 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone. One of the areas of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the exploration of its potential applications in the field of catalysis and materials science. Further studies are also needed to understand its mechanism of action and its potential use in pharmaceuticals.
Conclusion:
In conclusion, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone is a versatile compound that has potential applications in various fields of science. Its ease of synthesis and low toxicity make it an attractive building block for the synthesis of complex natural products and pharmaceuticals. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the field of catalysis and materials science.
Méthodes De Synthèse
The synthesis method of 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone involves the condensation reaction of 6-methyl-1,4-cyclohexadien-1-ol and acetyl chloride in the presence of a base catalyst such as pyridine. The reaction takes place at room temperature and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it has been used as a building block for the synthesis of complex natural products and pharmaceuticals. It has also been used as a ligand for the synthesis of metal complexes that exhibit interesting catalytic properties.
In the field of materials science, 1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone has been used as a precursor for the synthesis of novel polymers and copolymers. These materials exhibit unique properties such as high thermal stability, good mechanical properties, and excellent solubility in organic solvents.
Propriétés
Numéro CAS |
121950-88-7 |
|---|---|
Nom du produit |
1-(6-Methyl-1,4-cyclohexadien-1-yl)ethanone |
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-(6-methylcyclohexa-1,4-dien-1-yl)ethanone |
InChI |
InChI=1S/C9H12O/c1-7-5-3-4-6-9(7)8(2)10/h3,5-7H,4H2,1-2H3 |
Clé InChI |
BDYPGUABXCFRMI-UHFFFAOYSA-N |
SMILES |
CC1C=CCC=C1C(=O)C |
SMILES canonique |
CC1C=CCC=C1C(=O)C |
Synonymes |
Ethanone, 1-(6-methyl-1,4-cyclohexadien-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



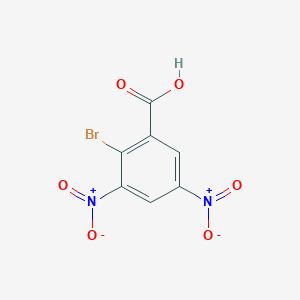
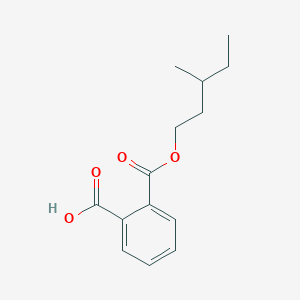
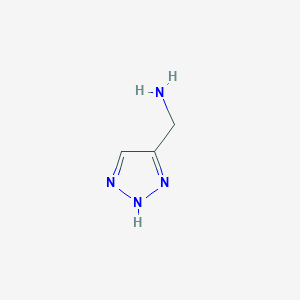

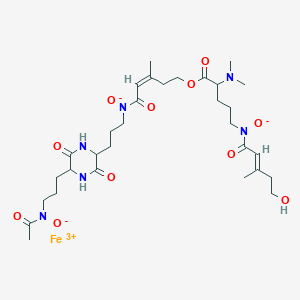
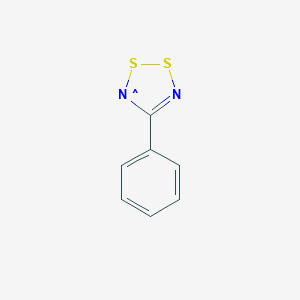
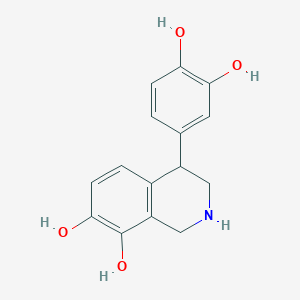
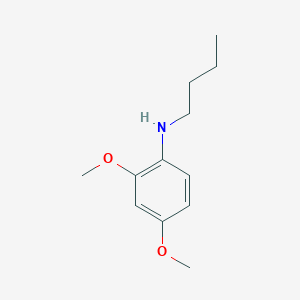
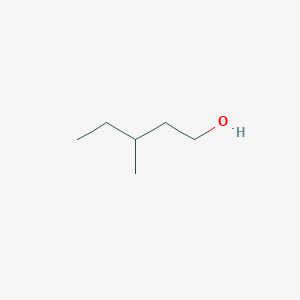
![(4aS,7R,8S,8aR)-4,4,7,8-tetramethyl-8-[(E)-3-methyl-5-(3-methyl-6-methyliminopurin-7-yl)pent-3-enyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol](/img/structure/B47406.png)
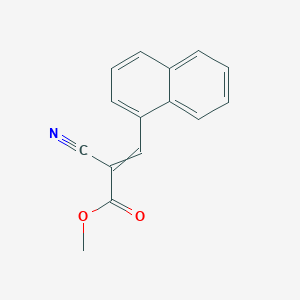
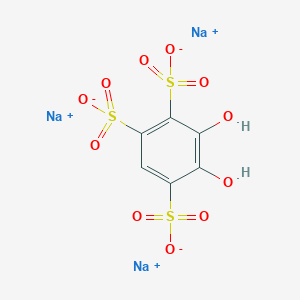
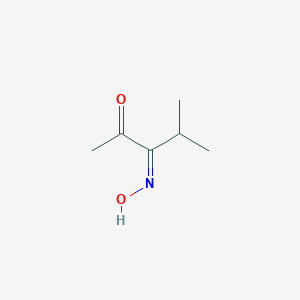
![5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-N,N-dimethylnaphthalen-1-amine](/img/structure/B47415.png)